molecular formula C21H9N3O5 B2836286 11-cyano-7-oxo-7H-benzimidazo[2,1-a]benzo[de]isoquinoline-3,4-dicarboxylic acid CAS No. 52239-20-0

11-cyano-7-oxo-7H-benzimidazo[2,1-a]benzo[de]isoquinoline-3,4-dicarboxylic acid

Cat. No. B2836286
CAS RN: 52239-20-0
M. Wt: 383.319
InChI Key: RITWSFBPSKGAGF-UHFFFAOYSA-N
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Description

Benzimidazole derivatives are a class of heterocyclic compounds that have a wide range of applications in medicine due to their biological activity . They are isosteres of the nitrogenous bases of nucleic acids .


Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the use of carboxylic acid derivatives . For example, Gnanasekaran et al. have developed a method for the preparation of a series of benzimidazo[2,1-b]quinazolin-12(6H)-ones and pyrido-[2’,3’:4,5]pyrimido[1,2-a]benzimidazol-5(11H)-ones via the reaction of 2 .


Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is characterized by a fused ring system consisting of a benzene ring and an imidazole ring . The exact structure can vary depending on the specific substituents attached to the ring system .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives can vary widely depending on the specific compound. For example, the molecular formula of 11-Methoxy-7H-benzimidazo[2,1-a]benzo[de]isoquinolin-7-one is C19H12N2O2, with an average mass of 300.311 Da and a monoisotopic mass of 300.089874 Da .

Safety And Hazards

The safety and hazards associated with benzimidazole derivatives can vary widely depending on the specific compound. It’s important to consult the Material Safety Data Sheet (MSDS) for the specific compound for information on safety and hazards .

Future Directions

Benzimidazole derivatives continue to be a focus of research due to their wide range of biological activities. Future research may focus on the development of new synthetic methods and the exploration of their biological activities .

properties

IUPAC Name

6-cyano-11-oxo-3,10-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(20),2,4(9),5,7,12,14,16,18-nonaene-15,17-dicarboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H9N3O5/c22-8-9-1-6-15-14(7-9)23-18-10-2-4-12(20(26)27)17-13(21(28)29)5-3-11(16(10)17)19(25)24(15)18/h1-7H,(H,26,27)(H,28,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RITWSFBPSKGAGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C#N)N=C3N2C(=O)C4=CC=C(C5=C(C=CC3=C45)C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H9N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

11-cyano-7-oxo-7H-benzimidazo[2,1-a]benzo[de]isoquinoline-3,4-dicarboxylic acid

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